Cas no 1192000-88-6 (methyl 2-amino-4,4-difluorobutanoate hydrochloride)

Methyl 2-amino-4,4-difluorobutanoate hydrochloride is a fluorinated amino acid ester derivative, commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of difluoromethylene groups enhances its utility in modulating physicochemical properties, such as lipophilicity and metabolic stability, making it valuable for drug design. The hydrochloride salt form ensures improved handling and solubility in polar solvents. This compound is particularly useful in peptide mimetics and bioactive molecule development, where fluorine incorporation can influence binding affinity and bioavailability. Its well-defined structure and high purity make it a reliable building block for researchers exploring fluorinated analogs in medicinal chemistry applications.
methyl 2-amino-4,4-difluorobutanoate hydrochloride structure
1192000-88-6 structure
Product Name:methyl 2-amino-4,4-difluorobutanoate hydrochloride
CAS No:1192000-88-6
MF:C5H10ClF2NO2
MW:189.58820772171
CID:4576577
PubChem ID:71757569
Update Time:2025-10-28

methyl 2-amino-4,4-difluorobutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-4,4-difluorobutanoate hydrochloride
    • Inchi: 1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H
    • InChI Key: LTLMGMDHRNVCAJ-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(N)CC(F)F.[H]Cl

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methyl 2-amino-4,4-difluorobutanoate hydrochloride Related Literature

Additional information on methyl 2-amino-4,4-difluorobutanoate hydrochloride

Comprehensive Overview of methyl 2-amino-4,4-difluorobutanoate hydrochloride (CAS No. 1192000-88-6)

Methyl 2-amino-4,4-difluorobutanoate hydrochloride (CAS No. 1192000-88-6) is a fluorinated amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique difluorobutanoate structure, is widely utilized in the synthesis of peptidomimetics and bioactive molecules. Its hydrochloride salt form enhances solubility, making it a preferred choice for experimental applications. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating enzyme activity and protein-protein interactions.

The growing interest in fluorinated compounds like methyl 2-amino-4,4-difluorobutanoate hydrochloride stems from their ability to improve metabolic stability and bioavailability. In recent years, the demand for such building blocks has surged, driven by advancements in proteolysis-targeting chimeras (PROTACs) and small-molecule inhibitors. A common query among scientists is how the difluoro moiety influences the compound's conformational rigidity and binding affinity. Studies suggest that the 4,4-difluorobutanoate backbone can mimic natural amino acids while offering enhanced resistance to enzymatic degradation.

From a synthetic perspective, CAS No. 1192000-88-6 is often employed in peptide coupling reactions and as a precursor for N-heterocyclic scaffolds. Its compatibility with solid-phase peptide synthesis (SPPS) has made it invaluable for creating customized peptide libraries. Industry professionals frequently search for optimized protocols to incorporate this compound into high-throughput screening workflows. Notably, its role in developing GPCR-targeted therapeutics has been highlighted in recent publications, aligning with the trend of precision medicine.

Another hot topic linked to methyl 2-amino-4,4-difluorobutanoate hydrochloride is its application in bioconjugation strategies. With the rise of antibody-drug conjugates (ADCs) and targeted drug delivery systems, researchers are investigating how fluorinated linkers can improve payload stability. The compound's amino group provides a handle for selective modification, enabling the creation of hybrid molecules with tailored properties. This versatility addresses frequent search queries about "fluorinated spacer groups in ADC design."

Quality control of CAS No. 1192000-88-6 remains a critical discussion point, as impurities can affect downstream applications. Analytical methods such as HPLC-MS and NMR spectroscopy are essential for verifying purity and stereochemical integrity. Suppliers often emphasize batch-to-batch consistency, responding to the pharmaceutical industry's need for reliable building blocks. The compound's stability under various pH conditions is also a frequently researched aspect, particularly for oral drug formulation.

Looking ahead, methyl 2-amino-4,4-difluorobutanoate hydrochloride is poised to play a pivotal role in emerging fields like deuterium chemistry and bioisosteric replacement. Its structural features align with current efforts to develop next-generation kinase inhibitors with improved selectivity profiles. As the scientific community continues to explore fluorine's role in medicinal chemistry, this compound's relevance is expected to grow, particularly in addressing challenges related to drug resistance and off-target effects.

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